N-Methyl-5-nitro-2,3-dihydro-1H-indole-1-carboxamide
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Overview
Description
N-Methyl-5-nitro-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a nitro group at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 1-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-nitro-2,3-dihydro-1H-indole-1-carboxamide typically involves the following steps:
Methylation: The nitrogen atom of the indole ring is methylated using methylating agents like methyl iodide or dimethyl sulfate.
Carboxamidation: The carboxamide group is introduced at the 1-position through a reaction with an appropriate amide-forming reagent, such as carbonyldiimidazole or an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-nitro-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: N-Methyl-5-amino-2,3-dihydro-1H-indole-1-carboxamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: N-Methyl-5-nitro-2,3-dihydro-1H-indole-1-carboxylic acid.
Scientific Research Applications
N-Methyl-5-nitro-2,3-dihydro-1H-indole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-5-nitro-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroindoline: Similar structure but with a methyl group at the 2-position instead of the nitrogen atom.
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: Contains a methoxy group at the 5-position and an ethanamine side chain.
1H-Indole, 2,3-dihydro-: Lacks the nitro and carboxamide groups.
Uniqueness
N-Methyl-5-nitro-2,3-dihydro-1H-indole-1-carboxamide is unique due to the combination of its nitro, methyl, and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62368-19-8 |
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Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-methyl-5-nitro-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C10H11N3O3/c1-11-10(14)12-5-4-7-6-8(13(15)16)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H,11,14) |
InChI Key |
VKKVYBIZZVFXGA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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